molecular formula C24H18F3N3O4 B1684531 Ki8751 CAS No. 228559-41-9

Ki8751

Cat. No.: B1684531
CAS No.: 228559-41-9
M. Wt: 469.4 g/mol
InChI Key: LFKQSJNCVRGFCC-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Ki8751 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . VEGFR2 is a tyrosine kinase receptor essential for VEGF-mediated physiological responses in endothelial cells . It also displays some inhibitory activity towards c-Kit, PDGFRα, and FGFR-2 .

Mode of Action

This compound inhibits VEGFR-2 phosphorylation with an IC50 value of 0.9 nM . It also inhibits the PDGFR family members such as PDGFRR and c-Kit at 67 nM and 40 nM, respectively .

Biochemical Pathways

The anti-glioblastoma effects of VEGFR2 blockade by this compound involve mitochondrial biogenesis . This is evidenced by the increases of mitochondrial protein expression, mitochondria mass, mitochondrial oxidative phosphorylation (OXPHOS), and reactive oxygen species (ROS) production . Furthermore, VEGFR2 inhibition exaggerates mitochondrial biogenesis by decreased phosphorylation of AKT and peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC1α), which mobilizes PGC1α into the nucleus, increases mitochondrial transcription factor A (TFAM) expression, and subsequently enhances mitochondrial biogenesis .

Pharmacokinetics

It’s known that this compound is orally administered , suggesting it has good bioavailability.

Result of Action

This compound shows significant antitumor activity against various human tumor xenografts such as glioma, stomach carcinoma, lung carcinoma, colon carcinoma, and melanoma . It also shows complete tumor growth inhibition with the LC-6 xenograft in nude rats following oral administration once a day for 14 days at 5 mg/kg without any body weight loss .

Action Environment

It’s known that this compound is effective in both in vitro and in vivo settings , suggesting that it can function effectively in various environments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ki8751 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the quinoline ring system and the subsequent coupling with a phenylurea moiety. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The compound is typically purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Ki8751 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinoline derivatives, while reduction can yield phenylurea derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of Ki8751

This compound is unique due to its high selectivity for VEGFR-2 over other kinases. This selectivity reduces the likelihood of off-target effects and makes it a valuable tool for studying VEGFR-2-specific pathways. Additionally, its potent inhibitory activity at nanomolar concentrations makes it highly effective in both in vitro and in vivo studies .

Properties

IUPAC Name

1-(2,4-difluorophenyl)-3-[4-(6,7-dimethoxyquinolin-4-yl)oxy-2-fluorophenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F3N3O4/c1-32-22-11-15-20(12-23(22)33-2)28-8-7-21(15)34-14-4-6-19(17(27)10-14)30-24(31)29-18-5-3-13(25)9-16(18)26/h3-12H,1-2H3,(H2,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKQSJNCVRGFCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC(=C(C=C3)NC(=O)NC4=C(C=C(C=C4)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60462145
Record name Ki8751
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

228559-41-9
Record name KI-8751
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0228559419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ki8751
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KI-8751
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RP6UGT29FF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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